2,2,2-Trifluoro-n-hexylacetamide
CAS No.: 687-09-2
Cat. No.: VC14391216
Molecular Formula: C8H14F3NO
Molecular Weight: 197.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 687-09-2 |
|---|---|
| Molecular Formula | C8H14F3NO |
| Molecular Weight | 197.20 g/mol |
| IUPAC Name | 2,2,2-trifluoro-N-hexylacetamide |
| Standard InChI | InChI=1S/C8H14F3NO/c1-2-3-4-5-6-12-7(13)8(9,10)11/h2-6H2,1H3,(H,12,13) |
| Standard InChI Key | ABSXCPJNJUCDEI-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCNC(=O)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2,2,2-Trifluoro-n-hexylacetamide consists of a linear hexyl chain () attached to the nitrogen atom of a trifluoroacetamide moiety (). The trifluoromethyl group induces strong electron-withdrawing effects, polarizing the carbonyl group and enhancing the compound’s reactivity in nucleophilic and radical reactions . X-ray crystallography and computational models confirm a planar amide group with a C–N bond length of 1.34 Å, typical of resonance-stabilized acetamides .
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 197.20 g/mol | |
| Exact Mass | 197.103 Da | |
| PSA (Polar Surface Area) | 32.59 Ų | |
| LogP (Octanol-Water) | 3.09 |
Synonyms and Regulatory Information
The compound is documented under multiple synonyms, including N-Hexyltrifluoroacetamide, Trifluoroacetic acid hexylamide, and 2,2,2-Trifluor-N-hexyl-acetamid . Its Harmonized System (HS) code, 2924199090, classifies it under "other acyclic amides and derivatives," subject to a 6.5% Most Favored Nation (MFN) tariff .
Synthesis and Characterization
Classical Synthetic Routes
The most widely reported method involves reacting hexylamine with trifluoroacetic anhydride in dichloromethane, catalyzed by triethylamine . This exothermic reaction proceeds via nucleophilic acyl substitution, yielding the product in >90% purity after column chromatography .
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Reagents: Hexylamine (5.0 mmol), trifluoroacetic anhydride (5.5 mmol), triethylamine (10 mmol), CHCl (50 mL).
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Conditions: Dropwise addition of trifluoroacetic anhydride to a cooled (0°C) amine solution, followed by stirring at room temperature for 12 hours.
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Workup: Quenching with NHCl, extraction with CHCl, and purification via silica gel chromatography (hexane/EtOAc = 10:1).
Table 2: Synthetic Yields Across Literature
| Literature Source | Yield (%) | Purity (%) |
|---|---|---|
| Kim & Jang (2010) | 92 | >98 |
| Keumi et al. (1990) | 92 | >95 |
| Svirskaya et al. (1987) | 91 | >90 |
Advanced Methodologies
Recent studies exploit radical chemistry for functionalizing the hexyl chain. Hu et al. demonstrated remote C–H bond activation using photoredox catalysis, enabling the synthesis of gem-difluoroalkenes from 2,2,2-trifluoro-n-hexylacetamide . This method employs visible light irradiation, a ruthenium photocatalyst, and Selectfluor as a fluorine source, achieving regioselectivity >20:1 .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited water solubility (<0.1 mg/mL at 25°C) but is miscible with organic solvents like dichloromethane, THF, and ethyl acetate. Stability studies indicate no decomposition under inert atmospheres at temperatures ≤150°C .
Spectroscopic Data
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NMR (400 MHz, CDCl): δ 6.21 (br s, 1H, NH), 3.35 (t, Hz, 2H, NCH), 1.50–1.20 (m, 8H, CH), 0.88 (t, Hz, 3H, CH) .
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IR (neat): 3290 cm (N–H stretch), 1685 cm (C=O stretch), 1150 cm (C–F stretch) .
Biological Activity and Applications
Acetylcholinesterase Inhibition
Molecular docking simulations reveal that 2,2,2-trifluoro-n-hexylacetamide binds to both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of acetylcholinesterase (AChE). The trifluoromethyl group forms hydrophobic interactions with Trp286, while the hexyl chain occupies the PAS, suggesting potential as a dual-binding AChE inhibitor.
Industrial and Material Science Applications
The compound serves as:
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A fluorinated building block for liquid crystals and surfactants .
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A precursor for metal-organic frameworks (MOFs) due to its ability to coordinate with lanthanide ions .
Comparative Analysis with Related Compounds
Table 3: Structural and Functional Comparisons
| Compound | Key Features | Distinctive Properties |
|---|---|---|
| Trifluoroacetamide | Lacks hexyl chain; | Higher water solubility; limited thermal stability |
| Hexylacetamide | No fluorine substituents; | Enhanced lipophilicity; lower reactivity |
| N,N-Dimethyltrifluoroacetamide | Dimethylamine substituent; | Reduced steric hindrance; faster hydrolysis |
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